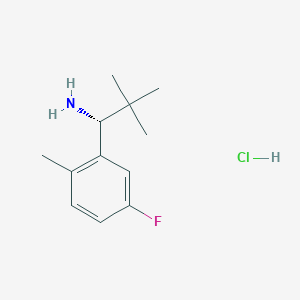![molecular formula C9H11NOS B13051771 (3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13051771.png)
(3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine is an organic compound with a unique structure that includes a benzo[b]furan ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the formation of the benzo[b]furan ring followed by the introduction of the amine group. One common method includes the cyclization of a suitable precursor, such as a 2-hydroxybenzyl alcohol derivative, under acidic conditions to form the benzo[b]furan ring. The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent. Finally, the amine group is introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to reduce reaction times and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzo[b]furan ring can be reduced under hydrogenation conditions to form a dihydrobenzo[b]furan derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrobenzo[b]furan derivatives.
Substitution: Various substituted amines.
Applications De Recherche Scientifique
(3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of (3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrobenzo[b]furan: Lacks the methylthio and amine groups.
5-Methylthio-2,3-dihydrobenzo[b]furan: Lacks the amine group.
2,3-Dihydrobenzo[b]furan-3-ylamine: Lacks the methylthio group.
Uniqueness
(3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to the presence of both the methylthio and amine groups, which can confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C9H11NOS |
|---|---|
Poids moléculaire |
181.26 g/mol |
Nom IUPAC |
(3S)-5-methylsulfanyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NOS/c1-12-6-2-3-9-7(4-6)8(10)5-11-9/h2-4,8H,5,10H2,1H3/t8-/m1/s1 |
Clé InChI |
MFTLVWUVBPVWOG-MRVPVSSYSA-N |
SMILES isomérique |
CSC1=CC2=C(C=C1)OC[C@H]2N |
SMILES canonique |
CSC1=CC2=C(C=C1)OCC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Morpholinothieno[3,2-b]pyridine-3,5-dicarboxylic acid](/img/structure/B13051689.png)

![(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051707.png)








![Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hcl](/img/structure/B13051761.png)


